molecular formula C9H9ClO B2409491 (2R,3S)-2-(4-chlorophenyl)-3-methyloxirane CAS No. 885318-84-3

(2R,3S)-2-(4-chlorophenyl)-3-methyloxirane

Cat. No.: B2409491
CAS No.: 885318-84-3
M. Wt: 168.62
InChI Key: ULTCUVAEPPZZLR-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-(4-chlorophenyl)-3-methyloxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive. The presence of a chiral center in this compound adds to its uniqueness, making it an important molecule in asymmetric synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(4-chlorophenyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(4-chlorophenyl)-3-methyloxirane undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the epoxide to an alcohol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of products, including ethers and amines.

Scientific Research Applications

(2R,3S)-2-(4-chlorophenyl)-3-methyloxirane has several applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis, helping to create enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (2R,3S)-2-(4-chlorophenyl)-3-methyloxirane exerts its effects involves the opening of the epoxide ring. This ring-opening can occur through nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(4-chlorophenyl)-3-methyloxirane: The enantiomer of (2R,3S)-2-(4-chlorophenyl)-3-methyloxirane, which has different stereochemistry.

    (2S,3S)-2-phenyl-3-methyloxirane: A similar compound without the chlorine substituent on the phenyl ring.

    (2S,3S)-2-(4-bromophenyl)-3-methyloxirane: A similar compound with a bromine substituent instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in this compound makes it unique compared to its analogs. This substituent can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various chemical and biological studies.

Properties

IUPAC Name

(2R,3S)-2-(4-chlorophenyl)-3-methyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3/t6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTCUVAEPPZZLR-RCOVLWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.